N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide
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Overview
Description
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide is a complex organic compound that features a combination of heterocyclic structures, including a thiophene ring, a pyridazine ring, and a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Synthesis of 6-(thiophen-2-yl)pyridazine: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Formation of the oxyethyl linkage: The 6-(thiophen-2-yl)pyridazine is then reacted with an appropriate ethylene oxide derivative to introduce the oxyethyl group.
Coupling with 2-naphthamide: The final step involves the coupling of the oxyethyl intermediate with 2-naphthamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridazine ring can yield dihydropyridazine derivatives.
Scientific Research Applications
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: Potential use in the development of new catalysts or as a component in specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s heterocyclic rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide
- N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)pyridine-3-sulfonamide
Uniqueness
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide is unique due to the combination of its structural elements, which confer specific physicochemical properties. The presence of both thiophene and pyridazine rings, along with the naphthamide moiety, allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-21(17-8-7-15-4-1-2-5-16(15)14-17)22-11-12-26-20-10-9-18(23-24-20)19-6-3-13-27-19/h1-10,13-14H,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPKXHKVDJPOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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